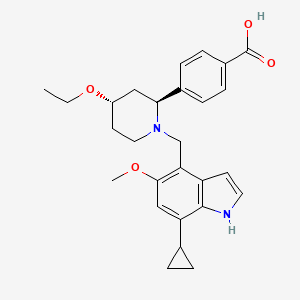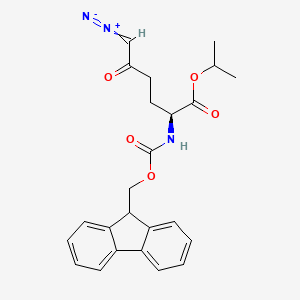
Protein Kinase C (660-673)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Protein Kinase C (660-673) is a peptide fragment derived from the Protein Kinase C beta II isoform. Protein Kinase C enzymes are a family of serine/threonine kinases that play a crucial role in signal transduction processes within cells. These enzymes are involved in various cellular responses, including cell proliferation, differentiation, and apoptosis .
准备方法
Synthetic Routes and Reaction Conditions: Protein Kinase C (660-673) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino groups. The synthesis is carried out under controlled conditions, including specific pH and temperature settings, to ensure the correct sequence and structure of the peptide .
Industrial Production Methods: Industrial production of Protein Kinase C (660-673) involves large-scale SPPS, utilizing automated peptide synthesizers. The process is optimized for high yield and purity, with rigorous quality control measures in place to ensure consistency and reproducibility. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
化学反应分析
Types of Reactions: Protein Kinase C (660-673) undergoes various chemical reactions, including phosphorylation, oxidation, and proteolytic cleavage. Phosphorylation is a key post-translational modification that regulates the activity of Protein Kinase C enzymes. Oxidation, particularly by reactive oxygen species (ROS), can modulate the function of the peptide .
Common Reagents and Conditions: Phosphorylation reactions typically involve the use of adenosine triphosphate (ATP) as a phosphate donor and specific kinases as catalysts. Oxidation reactions may involve ROS such as hydrogen peroxide (H2O2) under controlled conditions. Proteolytic cleavage is carried out using specific proteases that recognize and cleave peptide bonds at defined sites .
Major Products Formed: The major products formed from these reactions include phosphorylated Protein Kinase C (660-673), oxidized peptide fragments, and cleaved peptide products. These modifications can alter the biological activity and stability of the peptide .
科学研究应用
Protein Kinase C (660-673) has numerous applications in scientific research. In chemistry, it is used to study peptide synthesis and post-translational modifications. In biology, it serves as a model peptide to investigate signal transduction pathways and enzyme-substrate interactions. In medicine, it is utilized in research on cancer, cardiovascular diseases, and neurological disorders, where Protein Kinase C enzymes play a significant role. Additionally, the peptide is used in the development of diagnostic assays and therapeutic agents .
作用机制
Protein Kinase C (660-673) exerts its effects by interacting with specific molecular targets and pathways. The peptide binds to receptors and other proteins involved in signal transduction, leading to the activation or inhibition of downstream signaling cascades. Key molecular targets include diacylglycerol (DAG) and calcium ions (Ca2+), which facilitate the translocation and activation of Protein Kinase C enzymes. The activation process involves phosphorylation and conformational changes that enable the enzyme to phosphorylate its substrates .
相似化合物的比较
Protein Kinase C (660-673) is unique compared to other similar compounds due to its specific sequence and binding affinity for certain receptors. Similar compounds include other isoforms of Protein Kinase C peptides, such as Protein Kinase C alpha (658-673) and Protein Kinase C delta (660-673). These peptides share structural similarities but differ in their biological activities and tissue distribution. The unique properties of Protein Kinase C (660-673) make it a valuable tool for studying specific aspects of Protein Kinase C function and regulation .
Conclusion
Protein Kinase C (660-673) is a valuable peptide fragment with significant applications in scientific research. Its synthesis, chemical reactions, and mechanism of action provide insights into the complex regulation of Protein Kinase C enzymes. The peptide’s unique properties and comparison with similar compounds highlight its importance in advancing our understanding of cellular signaling and developing therapeutic strategies.
属性
分子式 |
C74H115N17O23 |
|---|---|
分子量 |
1610.8 g/mol |
IUPAC 名称 |
(4S)-4-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C74H115N17O23/c1-39(2)32-49(65(104)82-48(23-14-16-30-76)73(112)91-31-17-24-55(91)70(109)80-47(26-28-58(98)99)64(103)89-59(40(3)4)71(110)81-45(22-13-15-29-75)62(101)88-54(38-94)74(113)114)84-66(105)50(33-42-18-9-7-10-19-42)85-63(102)46(25-27-57(96)97)79-69(108)53(37-93)87-67(106)52(35-56(78)95)86-72(111)60(41(5)6)90-68(107)51(83-61(100)44(77)36-92)34-43-20-11-8-12-21-43/h7-12,18-21,39-41,44-55,59-60,92-94H,13-17,22-38,75-77H2,1-6H3,(H2,78,95)(H,79,108)(H,80,109)(H,81,110)(H,82,104)(H,83,100)(H,84,105)(H,85,102)(H,86,111)(H,87,106)(H,88,101)(H,89,103)(H,90,107)(H,96,97)(H,98,99)(H,113,114)/t44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,59-,60-/m0/s1 |
InChI 键 |
YOALQWQVCOYRCV-HZGQFMEGSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(9~{S})-5-methyl-12-(4-morpholin-4-ylphenyl)-9-oxidanyl-4-thia-2,12-diazatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),5-trien-8-one](/img/structure/B12402027.png)
![methyl 2-[1-[(2R,3S,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate](/img/structure/B12402030.png)

![N-[5-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]pentyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide](/img/structure/B12402045.png)






![N-[(2-methoxy-4-nitrophenyl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]-4-(3-sulfanylidenedithiol-4-yl)benzamide](/img/structure/B12402101.png)
![2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12402102.png)
![5-[6-chloro-5-[(1S,2R)-2-ethenylcyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12402108.png)
